molecular formula C26H24N6O B2659619 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-87-7

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2659619
CAS RN: 538348-87-7
M. Wt: 436.519
InChI Key: RNMSZTRPULJSHE-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Scientific Research Applications

Heterocyclic Chemistry and Supramolecular Assemblies

Pyrimidine derivatives have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. For example, novel pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization, demonstrating extensive hydrogen bonding interactions. These compounds incorporate macrocyclic cations and demonstrate potential in forming 2D and 3D networks, which are of interest in the field of supramolecular chemistry (Fonari et al., 2004).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrimidine derivatives are crucial for developing new compounds with potential applications in materials science and pharmaceuticals. For instance, a novel derivative was synthesized, characterized by X-ray diffraction, and its antibacterial activity was evaluated, highlighting the compound's potential in antimicrobial applications (Lahmidi et al., 2019).

Pharmaceutical Applications

Pyrazolo[1,5-a]pyrimidines, among others, are purine analogues with beneficial properties as antimetabolites in purine biochemical reactions. These compounds have attracted interest due to their antitrypanosomal activity, indicating their potential in pharmaceutical applications (Abdelriheem et al., 2017).

Antitumor and Antimicrobial Activities

Enaminones and their derivatives have been synthesized and tested for their antitumor and antimicrobial activities. These studies are essential for discovering new therapeutic agents (Riyadh, 2011).

Multicomponent Reactions for New Derivatives

The exploration of multicomponent reactions has led to the synthesis of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, showcasing innovative approaches to creating novel compounds with potential scientific and pharmacological uses (Gladkov et al., 2018).

Future Directions

Triazolopyrimidines, including this compound, have a wide range of biological activities, suggesting they have significant potential for future drug development . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential are areas of ongoing research .

properties

IUPAC Name

5-methyl-2,7-bis(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-16-7-4-9-19(13-16)23-22(25(33)29-21-11-6-12-27-15-21)18(3)28-26-30-24(31-32(23)26)20-10-5-8-17(2)14-20/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSZTRPULJSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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